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Compound Name:
6,7-dimethoxy-1H-quinazolin-4-

one

Cat. No.: B601133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Quinazolinone derivatives have emerged as a versatile scaffold in medicinal chemistry,

demonstrating a wide array of pharmacological activities, particularly as anticancer agents.

Their efficacy often stems from their ability to interact with the ATP-binding sites of various

protein kinases, crucial regulators of cellular signaling pathways frequently dysregulated in

cancer. This guide provides a comparative overview of molecular docking studies of

quinazolinone derivatives targeting key ATP-binding sites, supported by experimental data to

offer insights into their therapeutic potential.

Targeting the Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1]

[2] Mutations and overexpression of EGFR are common in various cancers, making it a prime

target for anticancer therapies.[3][4] Quinazolinone-based compounds like gefitinib and

erlotinib are established EGFR inhibitors that compete with ATP.[2][5]

Molecular docking studies have been instrumental in elucidating the binding modes of novel

quinazolinone derivatives within the EGFR ATP-binding site (PDB: 1M17).[6][7] These studies

consistently show that the quinazoline core orients into the hinge region, forming crucial

hydrogen bonds, while substituted moieties explore hydrophobic pockets.[6]
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Derivative
Series

Target
Protein

PDB ID
Docking
Score
(kcal/mol)

Experiment
al Activity
(IC50, µM)

Reference

Quinazoline-

pyrimidine

hybrids

EGFR 1M17 Not specified
2.3 - 5.9

(A549 cells)
[6]

6,7-

dimethoxy-4-

anilinoquinaz

olines

VEGFR-2 3B8Q Not specified

0.016

(VEGFR-2

kinase)

[2]

N-

substituted-2-

((4-oxo-3-

phenyl...

EGFR Not specified Not specified
58.26 - 73.23

(EGFR)
[2]

Quinazolinon

e hydrazide

triazoles

c-MET Not specified Not specified Not specified [8]

2,3-

disubstituted-

4(3H)-

quinazolinone

s

COX-2 3LN1

-131.5 to

-108.4 (re-

rank score)

Not specified [9]

Thioxoquinaz

olin-4(3H)-

ones

CDK2 Not specified
Better than

reference

Potent vs.

HepG2,

MCF-7

[10]

Quinazolin-

12-one

derivatives

PDK1 Not specified
-9.99 to

-10.44
Not specified [11]

4(3H)-

quinazolinone

derivatives

DHFR/TS 5X5Q (TS) Not specified

3.38 (MCF-

7), 5.73

(A549)

[12][13]
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Quinazolinon

e scaffold-

based

derivatives

PI3Kδ 4XE0 Not specified
Potent and

selective
[14]

A series of

quinazolinone

analogues

EGFR Not specified -7.53 Not specified [3]

Targeting Phosphoinositide 3-Kinase (PI3K)
The PI3K/Akt/mTOR signaling pathway is another critical cascade that is frequently

hyperactivated in cancer, regulating cell growth, survival, and metabolism.[15] Quinazolinone

derivatives have been investigated as inhibitors of PI3K, with docking studies revealing

interactions within the ATP-binding site of the p110δ catalytic subunit (PDB: 4XE0).[14] These

studies have shown that the quinazolinone ring can adopt a perpendicular conformation to the

purine hinge binder, forming key hydrogen bonds with residues like Val828.[14]

Derivative
Series

Target
Protein

PDB ID
Docking
Score
(kcal/mol)

Key
Interactions

Reference

Quinazolinon

e derivatives

with 2,4,6-

triaminopyrim

idine

PI3Kδ 4XE0 Not specified

H-bonds with

Glu826,

Val828,

Asp911

[14]

Dimorpholino

quinazoline-

based

derivatives

PI3Kα Not specified Not specified

H-bonds with

Asp810 or

Lys802

[15]

Purinyl

quinazolinone

derivatives

PI3Kδ Not specified Not specified Not specified [16]
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Targeting Vascular Endothelial Growth Factor Receptor
2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is

essential for tumor growth and metastasis. Docking studies of quinazolinone derivatives into

the ATP-binding site of VEGFR-2 have been performed to rationalize their anti-angiogenic

activity. These studies help in understanding the structure-activity relationships and designing

more potent inhibitors.

Derivative
Series

Target
Protein

PDB ID
Docking
Score
(kcal/mol)

Experiment
al Activity
(IC50, µM)

Reference

2,3-

disubstituted

quinazolin-

4(3H)-ones

VEGFR-2 Not specified -9.3 to -10.19 Not specified [17]

6,7-

dimethoxy-4-

anilinoquinaz

olines

VEGFR-2 3B8Q Not specified 0.016 [2]

Experimental Protocols
The following provides a generalized methodology for the molecular docking studies cited in

this guide.

1. Ligand and Protein Preparation:

Ligand Preparation: The 2D structures of the quinazolinone derivatives are typically drawn

using software like ChemBioDraw and then converted to 3D structures. Energy minimization

is performed using molecular mechanics force fields (e.g., MMFF94) to obtain stable

conformations.

Protein Preparation: The 3D crystal structure of the target protein (e.g., EGFR, PI3K,

VEGFR-2) is retrieved from the Protein Data Bank (PDB). Water molecules and co-
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crystallized ligands are generally removed. Hydrogen atoms are added, and charges are

assigned to the protein structure.

2. Molecular Docking Simulation:

Software: Commonly used software for docking studies includes AutoDock, Molegro Virtual

Docker (MVD), and GOLD.[3][9][12]

Binding Site Definition: The active site for docking is typically defined based on the co-

crystallized ligand in the PDB structure, usually encompassing a grid box around the ATP-

binding pocket.

Docking Algorithm: The docking program then explores various conformations and

orientations of the ligand within the defined binding site. A scoring function is used to

estimate the binding affinity for each pose, often expressed in kcal/mol.[18] The pose with

the most favorable (lowest) binding energy is selected for further analysis.

3. Analysis of Docking Results:

The interactions between the quinazolinone derivatives and the amino acid residues in the

active site are visualized and analyzed.[18] This includes identifying hydrogen bonds,

hydrophobic interactions, and other non-covalent interactions that contribute to the binding

affinity. This analysis provides insights into the structure-activity relationship and helps in the

rational design of more potent inhibitors.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: A generalized workflow for molecular docking studies of quinazolinone derivatives.
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Caption: Simplified EGFR and PI3K signaling pathways targeted by quinazolinone derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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